2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide
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Overview
Description
2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide is a synthetic organic compound with a complex structure It features a pyrrole ring substituted with a 2-chloro-6-cyanophenyl group and an N,N-diethyl-2-oxoacetamide moiety
Scientific Research Applications
2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide typically involves multi-step organic reactionsThe final step involves the acylation of the pyrrole nitrogen with N,N-diethyl-2-oxoacetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and cyano positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Mechanism of Action
The mechanism by which 2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting enzyme activity or altering receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2-chlorophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide
- 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide
- 2-[1-(2-chloro-6-methylphenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide
Uniqueness
The uniqueness of 2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required .
Properties
IUPAC Name |
2-[1-(2-chloro-6-cyanophenyl)pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-3-20(4-2)17(23)16(22)14-9-6-10-21(14)15-12(11-19)7-5-8-13(15)18/h5-10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBRMDDDJBSOLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=CC=CN1C2=C(C=CC=C2Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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